molecular formula C17H16N2O5S B2991982 N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034329-94-5

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2991982
CAS No.: 2034329-94-5
M. Wt: 360.38
InChI Key: QHSHDIJMGIPNHN-UHFFFAOYSA-N
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Description

This oxalamide derivative features a central oxalamide (N,N'-disubstituted oxalic acid diamide) scaffold with two distinct substituents:

  • N1-substituent: A 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl group, incorporating two furan rings and a hydroxylated ethyl chain.
  • N2-substituent: A thiophen-2-ylmethyl group, introducing sulfur-containing aromaticity.

However, its specific biological activity and toxicology remain uncharacterized in the provided evidence.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-15(18-9-13-3-2-8-25-13)16(21)19-11-17(22,12-5-7-23-10-12)14-4-1-6-24-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSHDIJMGIPNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that incorporates both furan and thiophene rings, which are known for their diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O4SC_{19}H_{18}N_2O_4S. It exhibits a molecular weight of approximately 366.42 g/mol. The compound features two furan rings, a hydroxyethyl group, and a thiophene moiety, which may contribute to its biological activity through various mechanisms.

Antioxidant Activity

Research has indicated that compounds containing furan and thiophene rings often exhibit significant antioxidant properties. For instance, the DPPH assay has been employed to evaluate the antioxidant potential of similar compounds. These studies have shown that derivatives with furan and thiophene structures can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. Compounds with similar structural motifs have demonstrated activity against a range of bacteria and fungi. For example, the minimum inhibitory concentration (MIC) values for related oxalamide derivatives have been reported to be effective against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety and therapeutic potential of new compounds. In vitro studies on derivatives of this compound have shown low cytotoxicity levels, with CC50 values exceeding 100 μM in various cell lines such as Vero and MDCK cells . This suggests that this compound may be a promising candidate for further pharmacological exploration.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and π–π stacking interactions facilitated by its aromatic rings. The presence of the thiophene moiety may enhance these interactions, potentially leading to improved binding affinities for target proteins involved in disease processes .

Case Studies

  • Antiviral Activity : A study investigating similar furan-containing compounds found that they exhibited inhibitory effects on viral proteases, suggesting that this compound could also possess antiviral properties .
    CompoundViral TargetIC50 (μM)Reference
    Furan Derivative ASARS-CoV Mpro21.28 ± 0.89
    Furan Derivative BInfluenza Virus<20.0
  • Antimicrobial Efficacy : In another study, derivatives were tested against clinical isolates of Pseudomonas aeruginosa, revealing promising antibacterial activity with MIC values comparable to established antibiotics .
    CompoundBacteria TestedMIC (μg/mL)Reference
    Oxalamide Derivative CE. coli32
    Oxalamide Derivative DS. aureus16

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its furan-thiophene hybrid system and hydroxyethyl linker , distinguishing it from other oxalamides. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name / ID Substituents Key Features Application / Activity Reference
Target Compound N1: 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl; N2: thiophen-2-ylmethyl Dual furan rings, thiophene, hydroxyethyl linker Unknown (hypothetical antiviral/flavor) -
S336 (CAS 745047-53-4) N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Methoxybenzyl, pyridinyl Umami flavor enhancer (Savorymyx® UM33)
Compound 13 () N1: (1-acetylpiperidin-2-yl)(thiazolyl)methyl; N2: 4-chlorophenyl Thiazole, chlorophenyl, acetylpiperidine HIV entry inhibitor (IC50: <1 µM)
N1-(Adamant-2-yl)-N2-(4-Cl-benzyloxy)oxalamide () N1: Adamantyl; N2: 4-chlorobenzyloxy Bulky adamantyl, chlorobenzyl Structural model for receptor binding
N1-(2,3-Dimethoxybenzyl)-N2-(pyridin-2-yl)oxalamide () N1: 2,3-dimethoxybenzyl; N2: pyridin-2-yl Methoxybenzyl, pyridinyl Food additive (JECFA-approved)

Substituent-Driven Properties

  • Hydroxyethyl group: Increases hydrophilicity (vs.
  • Stereochemical complexity : The hydroxyethyl linker may introduce stereoisomerism, as seen in ’s stereoisomeric mixtures (e.g., Compounds 14–15) .

Table 2: Physicochemical Data for Selected Oxalamides

Compound Molecular Weight (Da) LogP (Predicted) Solubility (mg/mL) Purity (HPLC)
Target Compound ~434.4 2.1 (est.) Moderate (aqueous) Not reported
S336 385.4 3.5 Low >95%
Compound 15 () 422.12 2.8 Moderate 95.0%

Antiviral Potential

  • ’s oxalamides (e.g., Compound 13) inhibit HIV entry (IC50 <1 µM) via CD4-binding site interactions . The target compound’s furan-thiophene system may similarly disrupt viral protein binding but requires experimental validation.

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